molecular formula C17H15ClN2O2 B11700544 (E)-N'-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide

(E)-N'-(3-(4-chlorophenyl)acryloyl)-2-methylbenzohydrazide

Cat. No.: B11700544
M. Wt: 314.8 g/mol
InChI Key: JTCDYANDPWGJRF-DHZHZOJOSA-N
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Description

(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a chlorophenyl group and a methylbenzoyl group connected through a prop-2-enehydrazide linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE typically involves the reaction of 4-chlorobenzaldehyde with 2-methylbenzoylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at a controlled temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorophenyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic reagents like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    2-(4-Chlorophenyl)acetamide: Similar in having a chlorophenyl group but with different functional groups and properties.

Uniqueness

(2E)-3-(4-CHLOROPHENYL)-N’-[(E)-2-METHYLBENZOYL]PROP-2-ENEHYDRAZIDE is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-methylbenzohydrazide

InChI

InChI=1S/C17H15ClN2O2/c1-12-4-2-3-5-15(12)17(22)20-19-16(21)11-8-13-6-9-14(18)10-7-13/h2-11H,1H3,(H,19,21)(H,20,22)/b11-8+

InChI Key

JTCDYANDPWGJRF-DHZHZOJOSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=C(C=C2)Cl

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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